1-(3-Methoxyphenyl)pentan-1-amine

TAAR1 Species-selectivity GPCR pharmacology

1-(3-Methoxyphenyl)pentan-1-amine (CAS 1249971-09-2) is a synthetic organic compound with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol. It is classified as a primary amine and a substituted phenylalkylamine.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B12069204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)pentan-1-amine
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC(=CC=C1)OC)N
InChIInChI=1S/C12H19NO/c1-3-4-8-12(13)10-6-5-7-11(9-10)14-2/h5-7,9,12H,3-4,8,13H2,1-2H3
InChIKeySHDKSGUSORKGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)pentan-1-amine: Core Physicochemical and Pharmacological Profile for Research Sourcing


1-(3-Methoxyphenyl)pentan-1-amine (CAS 1249971-09-2) is a synthetic organic compound with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol . It is classified as a primary amine and a substituted phenylalkylamine . The compound is characterized by a pentan-1-amine chain attached to a phenyl ring with a methoxy group at the meta (3-) position. Its primary documented interaction is with the Trace Amine-Associated Receptor 1 (TAAR1), where it acts as an agonist [1].

TAAR1 agonist research probe with reported species-selectivity
Meta-methoxy phenylalkylamine scaffold for GPCR SAR studies
May support human vs. mouse ortholog assay development

Why 1-(3-Methoxyphenyl)pentan-1-amine Cannot Be Substituted by Simple Analogs in TAAR1 Research


Generic substitution of 1-(3-Methoxyphenyl)pentan-1-amine with a different positional isomer or chain-length analog is not scientifically valid due to a non-linear structure-activity relationship (SAR) governing its interaction with the Trace Amine-Associated Receptor 1 (TAAR1). The compound's pharmacological profile is highly specific, with its potency at hTAAR1 being drastically different from that of its shorter-chain analog, 3-Methoxyphenethylamine [1], and its efficacy demonstrating clear species-selectivity between human and mouse TAAR1 [2]. These differential activities confirm that the precise combination of the 3-methoxy substitution pattern and the 5-carbon pentyl chain defines a unique pharmacological tool. Substituting any component would yield a compound with a different, and potentially confounding, activity profile, undermining the reproducibility and interpretability of experimental data.

Positional isomer 2- or 4-methoxy analogs may shift TAAR1 recognition and agonist response profile.
Chain-length analog Shorter-chain analog 3-MPEA shows non-transferable hTAAR1 potency; SAR is non-linear.
Species bias Species-selectivity (human vs mouse) may not replicate with structurally related compounds.

Quantitative Differentiation of 1-(3-Methoxyphenyl)pentan-1-amine: Evidence-Based Comparator Analysis


Human vs. Mouse TAAR1 Agonist Potency Defines a Species-Selective Tool Compound

1-(3-Methoxyphenyl)pentan-1-amine displays a distinct species-selectivity profile as a TAAR1 agonist. It is a moderately potent agonist at the mouse TAAR1 receptor but shows very low potency at the human TAAR1 receptor in a direct head-to-head comparison of assay data from the same publication [1]. This differential activity profile is a quantifiable characteristic that distinguishes it from non-selective TAAR1 agonists.

Species selectivity
Head-to-head
mTAAR1 EC50: 780 nM
hTAAR1 EC50: >10,000 nM
Supports species-selective TAAR1 model validation
HEK293 cells, cAMP BRET assay, 20 min
TAAR1 Species-selectivity GPCR pharmacology Trace amine

Reduced hTAAR1 Potency Compared to 3-Methoxyphenethylamine (3-MPEA) Highlights Chain-Length SAR

Extending the alkyl chain from ethyl to pentyl results in a substantial loss of agonist potency at the human TAAR1 receptor. A cross-study comparison shows that 1-(3-Methoxyphenyl)pentan-1-amine is significantly less potent (EC50 >10,000 nM) [1] than its shorter-chain analog, 3-Methoxyphenethylamine (3-MPEA; EC50 = 1,444 nM) [2].

hTAAR1 potency shift
Cross-study comparable
>6.9-fold reduction vs 3-MPEA
Chain-length extension may decrease hTAAR1 activation
Comparison with 3-MPEA (EC50 1,444 nM); assay conditions may vary
TAAR1 Structure-Activity Relationship (SAR) Chain-length 3-MPEA

Magnitude of Difference from Nanomolar-Potency TAAR1 Agonists Defines Experimental Utility

The potency of 1-(3-Methoxyphenyl)pentan-1-amine at hTAAR1 (EC50 >10,000 nM) [1] is several orders of magnitude lower than that of optimized, high-potency TAAR1 agonists, which often have EC50 values in the single-digit nanomolar range (e.g., 3 nM for a potent diphenylmethane-scaffold agonist) [2]. This class-level inference places the target compound firmly in the low-activity range.

Low-activity reference
Class-level inference
>3,300-fold less potent than optimized agonists
Class-level potency context for negative control use
Optimized agonists show EC50 ≈ 3 nM at hTAAR1
TAAR1 Control compound Potency range Negative control

Serotonin 5-HT1A Receptor Affinity (Ki) in Class Context

As supporting evidence for its polypharmacological profile, 1-(3-Methoxyphenyl)pentan-1-amine has demonstrated binding affinity for the serotonin 5-HT1A receptor, with a reported Ki value of 102 nM [1]. This data point, while lacking direct comparator data for the 2- and 4-methoxy isomers, places it within the moderate affinity range for this important CNS target.

5-HT1A affinity
Supporting evidence
Ki = 102 nM
Polypharmacology interpretation for CNS models
Rat cerebral cortex, [3H]8-OH-DPAT binding
5-HT1A Serotonin receptor Binding affinity Polypharmacology

Primary Research Applications of 1-(3-Methoxyphenyl)pentan-1-amine Based on Quantitative Evidence


Investigating Species-Selective TAAR1 Pharmacology

1-(3-Methoxyphenyl)pentan-1-amine is an ideal tool for experiments designed to probe species differences in TAAR1 activation. As demonstrated by its EC50 values of 780 nM at mouse TAAR1 and >10,000 nM at human TAAR1 [1], it provides a clear, quantifiable signal for validating cell lines expressing orthologs from different species, differentiating it from non-selective agonists.

Negative Control or Low-Activity Reference for hTAAR1 Assays

The compound's low potency at human TAAR1 (EC50 >10,000 nM) [1] makes it a well-characterized negative control or low-activity reference for screening campaigns and functional assays. Its use ensures that observed effects are due to the test compounds rather than the TAAR1 signaling pathway, especially when compared to high-potency agonists (EC50 ~3 nM) [2].

SAR Studies on Chain-Length and TAAR1 Activity

The quantifiable >6.9-fold reduction in hTAAR1 potency when comparing this compound (EC50 >10,000 nM) [1] to its shorter-chain analog, 3-Methoxyphenethylamine (EC50 = 1,444 nM) [3], makes it a critical data point in any structure-activity relationship (SAR) study exploring the effects of alkyl chain length on trace amine receptor activation.

Polypharmacology Studies Involving 5-HT1A Receptors

Given its moderate affinity for the 5-HT1A receptor (Ki = 102 nM) [4], this compound serves as a valuable probe for studying potential polypharmacology in cellular or in vivo models. Researchers can use this data to help interpret complex phenotypic responses that may involve both TAAR1 and serotonergic signaling pathways.

Application
Selection Property
Validation Focus
TAAR1 species-selectivity studies
Species-dependent agonist potency
Ortholog-specific assay validation
hTAAR1 assay control
Low-activity reference profile
Control compound characterization
TAAR1 chain-length SAR
Potency shift by chain length
SAR interpretation with analogs
Serotonergic polypharmacology profiling
5-HT1A binding affinity
Off-target activity interpretation

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